molecular formula C14H15NO2 B8575678 Ethyl 3-(quinolin-6-yl)propanoate

Ethyl 3-(quinolin-6-yl)propanoate

Cat. No. B8575678
M. Wt: 229.27 g/mol
InChI Key: ZSINNPMFACDLLR-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A mixture of 3-quinolin-6-yl-acrylic acid ethyl ester (200 mg, 0.881 mmol) and 10% wt Pd/C (93 mg, 0.088 mmol) in methanol (3 mL) was stirred at room temperature under hydrogen atmosphere for 3 h. Mixture was filtered through celite and the filtrate was absorbed on silica gel. Purification on silica gel with 0-65% gradient of ethyl acetate in hexane provided 100 mg of product as a clear oil. 1H NMR 500 MHz (DMSO) δ 1.13 (t, 3H), 2.74 (t, 2H), 3.05 (t, 2H), 4.04 (q, 2H), 7.50 (dd, 1H), 7.67 (dd, 1H), 7.78 (d, 1H), 7.94 (d, 1H), 8.29 (dd, 1H), 8.84 (dd, 1H); MS (m/z) 230 [M+H+]+.
Name
3-quinolin-6-yl-acrylic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
93 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]=[CH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][CH2:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[CH3:2]

Inputs

Step One
Name
3-quinolin-6-yl-acrylic acid ethyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(C=CC=1C=C2C=CC=NC2=CC1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
93 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen atmosphere for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with 0-65% gradient of ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CCC=1C=C2C=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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